molecular formula C18H14N4S B287308 3-Benzyl-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Benzyl-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B287308
M. Wt: 318.4 g/mol
InChI Key: MWIUSECJJATERU-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiadiazole family and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not well understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell division and proliferation. It may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have antimicrobial and antifungal properties. In addition, it has been investigated for its potential as a fluorescent probe for imaging applications.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Benzyl-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as an anticancer agent. It has also been found to have antimicrobial and antifungal properties, which could make it useful in the development of new antibiotics. However, one of the limitations of using this compound is its relatively low solubility in water, which could make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-Benzyl-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to investigate its potential as a fluorescent probe for imaging applications. Another direction is to explore its antimicrobial and antifungal properties further. Additionally, more research is needed to understand the mechanism of action of this compound and its potential as an anticancer agent. Finally, there is a need for the development of new methods for synthesizing this compound that could improve its yield and purity.

Synthesis Methods

The synthesis of 3-Benzyl-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved using different methods. One of the most common methods is the reaction of 2-phenylvinyl bromide with 3-benzyl-1,2,4-triazole-5-thiol in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired product in good yields. Other methods include the use of different starting materials and reagents, such as 2-phenylvinyl chloride and sodium azide.

Scientific Research Applications

The unique structure of 3-Benzyl-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has attracted the attention of researchers in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its antimicrobial and antifungal properties. In addition, this compound has been studied for its potential as a fluorescent probe for imaging applications.

Properties

Molecular Formula

C18H14N4S

Molecular Weight

318.4 g/mol

IUPAC Name

3-benzyl-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H14N4S/c1-3-7-14(8-4-1)11-12-17-21-22-16(19-20-18(22)23-17)13-15-9-5-2-6-10-15/h1-12H,13H2/b12-11+

InChI Key

MWIUSECJJATERU-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)/C=C/C4=CC=CC=C4

SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4

Origin of Product

United States

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